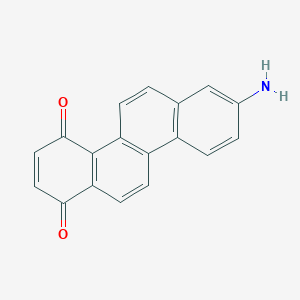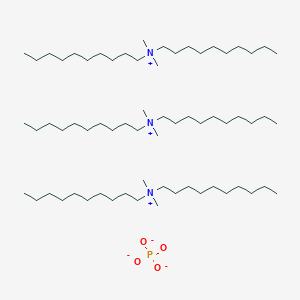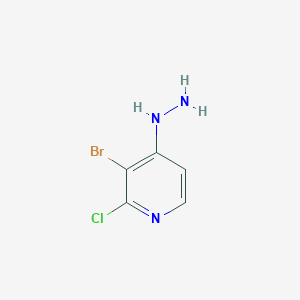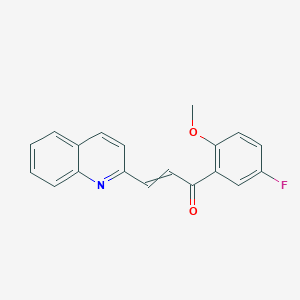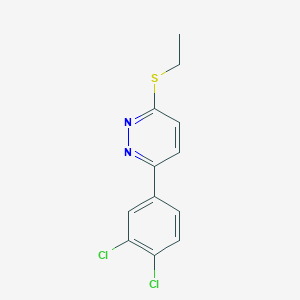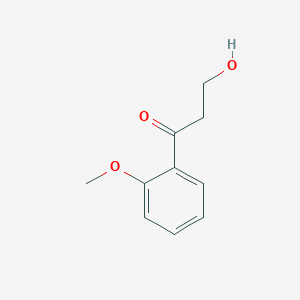![molecular formula C15H15N5O2 B12608090 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-69-2](/img/structure/B12608090.png)
6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that contains a furan ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic synthesis. A common approach might include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the morpholine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the pyrido[3,2-d]pyrimidine core can lead to partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the furan or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrido[3,2-d]pyrimidine core could produce dihydropyrimidines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with such structures can act as ligands in catalytic reactions.
Material Science: They may be used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: These compounds can be studied for their potential to inhibit specific enzymes.
Receptor Binding: They may interact with various biological receptors, making them candidates for drug development.
Medicine
Drug Development: Due to their potential biological activities, these compounds can be explored as leads for new therapeutic agents.
Diagnostics: They might be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: Such compounds can be investigated for their potential use as pesticides or herbicides.
Pharmaceuticals: They can be used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting specific signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6-(Furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine: Lacks the morpholine ring.
4-(Morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine: Lacks the furan ring.
6-(Furan-2-yl)-4-(piperidin-4-yl)pyrido[3,2-d]pyrimidin-2-amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of both the furan and morpholine rings in 6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine may confer unique biological activities and chemical properties compared to similar compounds. This dual functionality can enhance its potential as a versatile compound in various applications.
Properties
CAS No. |
897361-69-2 |
|---|---|
Molecular Formula |
C15H15N5O2 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
6-(furan-2-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H15N5O2/c16-15-18-11-4-3-10(12-2-1-7-22-12)17-13(11)14(19-15)20-5-8-21-9-6-20/h1-4,7H,5-6,8-9H2,(H2,16,18,19) |
InChI Key |
AVGQOPKIWCDESS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=CO4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
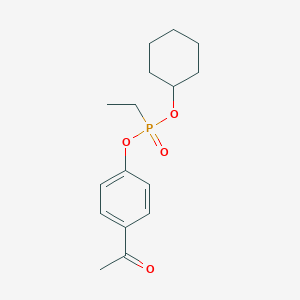
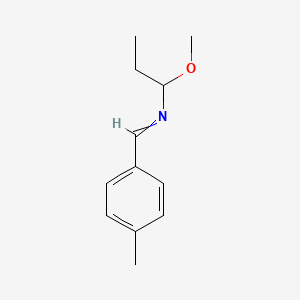
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
